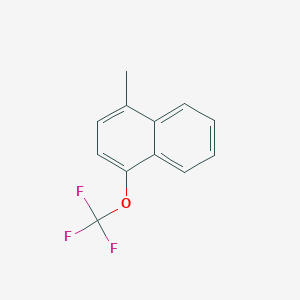
1-Methyl-4-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H9F3O and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthalene ring, which is further substituted with a methyl group at the 1-position. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
. These reagents have been developed to overcome the challenges associated with the synthesis of trifluoromethoxy-containing compounds, such as the volatility and reactivity of traditional reagents.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Methyl-4-(trifluoromethoxy)naphthalene has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethoxy)naphthalene can be compared with other trifluoromethoxy-containing compounds, such as:
1-Methyl-4-(trifluoromethyl)naphthalene: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group attached to a benzene ring with a nitrile group.
4-(Trifluoromethoxy)phenol: Features a trifluoromethoxy group on a phenol ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C12H9F3O |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-6-7-11(16-12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 |
InChI Key |
BHUBRZUABDPHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



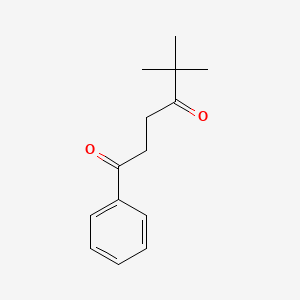
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)

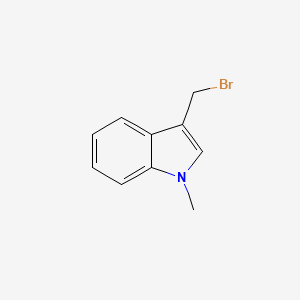
![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)
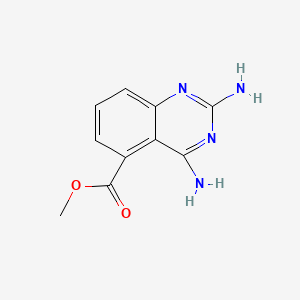


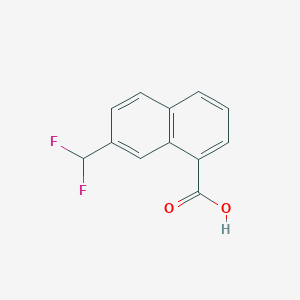

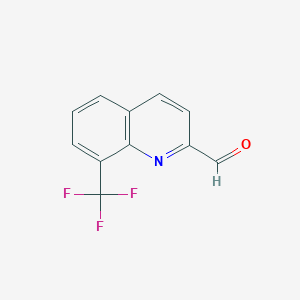
![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)

